2,5-Bis(hydroxymethyl)oxolane-2,3,4-triol

Description

Nomenclature and Structural Context of 2,5-Bis(hydroxymethyl)oxolane-2,3,4-triol within Furanose Chemistry

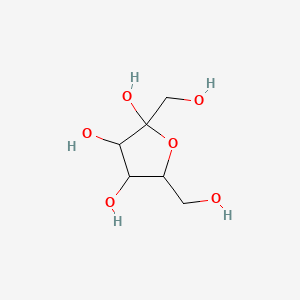

The compound This compound is systematically named according to IUPAC nomenclature, which precisely describes its chemical structure. nih.gov The name "oxolane" denotes a five-membered saturated ring containing one oxygen atom, also known as tetrahydrofuran (B95107). nih.govchemicalbook.com The prefixes "2,5-Bis(hydroxymethyl)" indicate the presence of two -CH₂OH groups, one attached to carbon 2 and the other to carbon 5 of the oxolane ring. The suffix "2,3,4-triol" specifies that three hydroxyl groups are attached to carbons 2, 3, and 4.

This systematic name describes the constitutional isomerism but does not define the stereochemistry. A specific stereoisomer is designated with prefixes such as (2R,3S,4S,5R), which define the absolute configuration at each chiral center. guidechem.comchemicalbook.com

Structurally, this compound is a member of the furanose family of carbohydrates. numberanalytics.com Furanoses are monosaccharides that exist in a five-membered ring form, analogous to the heterocyclic compound furan (B31954). wikipedia.org Specifically, this compound is a descriptive name for the cyclic hemiketal form of a ketohexose, such as D-fructose, where it is more commonly known as fructofuranose. nih.govnih.gov The formation of the furanose ring occurs through an intramolecular reaction between a ketone or aldehyde group and a hydroxyl group within the sugar molecule. numberanalytics.com

Below is a table of compound names and identifiers related to this chemical structure.

| Name Type | Value | Source(s) |

| IUPAC Name | This compound | nih.gov |

| Synonym | beta-D-Fructofuranose | nih.gov |

| Synonym | D-Fructofuranose | guidechem.com |

| Synonym | a-d-fructofuranose | nih.gov |

| ChEBI ID | CHEBI:193745 | nih.gov |

| PubChem CID | 716 | nih.gov |

| Molecular Formula | C₆H₁₂O₆ | nih.govguidechem.com |

Historical Perspectives on the Research of Polyhydroxylated Cyclic Ethers

The study of polyhydroxylated cyclic ethers is intrinsically linked to the history of carbohydrate chemistry, which began to flourish in the early 20th century. numberanalytics.com A pivotal moment in this field was the discovery that monosaccharides exist predominantly as cyclic structures in solution, rather than the open-chain forms initially proposed. numberanalytics.com This realization led to the characterization of the two primary cyclic forms: the six-membered pyranose ring and the five-membered furanose ring. numberanalytics.com The term "furanose" was coined due to the structural similarity of this five-membered sugar ring to the aromatic compound furan. wikipedia.org

Early research focused on elucidating the structures and properties of these cyclic ethers, which form the backbone of countless biological molecules. The work of chemists like Sir Norman Haworth, who developed the Haworth projection to represent the three-dimensional structures of sugars, was fundamental to understanding the stereochemistry of these compounds.

Beyond simple sugars, the investigation into more complex polyhydroxylated cyclic ethers expanded with the study of natural products. For centuries, the intoxicating effects of "mad honey" have been documented, with reports dating back to ancient Greece. wikipedia.org It was later discovered that the toxicity of this honey is due to grayanotoxins, a group of polyhydroxylated cyclic diterpenes produced by Rhododendron species. wikipedia.org These compounds, featuring a complex 5/7/6/5 ring system, demonstrated that polyhydroxylated cyclic ethers could possess potent biological activities, stimulating further research into the isolation and synthesis of such molecules. wikipedia.org

Significance of Oxolane Scaffolds in Modern Chemical Biology and Synthetic Endeavors

The oxolane (or tetrahydrofuran) ring is a privileged scaffold in modern chemical biology and synthetic chemistry. nih.gov It is a core structural feature in a vast number of natural products and biologically active molecules, which has driven significant effort toward developing methods for its construction. nih.gov

In synthetic endeavors, the oxolane ring serves as a versatile building block. Its derivatives are key intermediates in the total synthesis of complex natural products and in the creation of novel molecules with desired properties. chemicalbook.comnih.gov The development of stereoselective methods to construct substituted oxolanes is a major focus of contemporary organic synthesis. These methods include domino reactions, cycloadditions, and various cyclization strategies that allow for precise control over the arrangement of substituents on the five-membered ring. nih.govresearchgate.net The utility of oxolane derivatives extends to materials science, where they can be used in the synthesis of polymers, and in the pharmaceutical industry for the preparation of various drugs. chemicalbook.comresearchgate.net The ongoing exploration of new synthetic routes and applications for oxolane scaffolds continues to highlight their importance across the chemical sciences. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

2,5-bis(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSUNEUAIZKAJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Bis Hydroxymethyl Oxolane 2,3,4 Triol and Analogous Polyhydroxylated Furanose Derivatives

Stereoselective Approaches to Oxolane Ring Formation

The cornerstone of synthesizing compounds like 2,5-Bis(hydroxymethyl)oxolane-2,3,4-triol is the stereocontrolled construction of the tetrahydrofuran (B95107) ring itself. This involves strategies that can selectively produce one desired stereoisomer out of many possibilities.

Enantioselective synthesis is crucial for producing chiral molecules as single enantiomers. For polyhydroxylated tetrahydrofurans, several powerful methods have emerged. One notable approach involves a sequential one-pot copper-catalyzed asymmetric Henry reaction followed by an iodocyclization of γ,δ-unsaturated alcohols. This method provides access to 2,5-polysubstituted tetrahydrofuran derivatives in high yields and with excellent enantioselectivities, often reaching up to 97% enantiomeric excess (ee). chemistryviews.org

Another effective strategy is the Diels-Alder reaction, a [4+2] cycloaddition, which can be rendered highly diastereoselective by using a chiral vinyl sulfoxide. This reaction, when performed with substituted furans, yields enantiomerically pure oxabicycloheptene intermediates. These intermediates can then be transformed stereoselectively into 2,2,5-trisubstituted and 2,2,5,5-tetrasubstituted tetrahydrofurans through subsequent steps like regioselective ring-opening cross-metathesis. nih.gov

Furthermore, the addition of titanium enolates derived from chiral oxazolidinones to γ-lactols (cyclic hemiacetals) sourced from chiral starting materials like (S)-glutamic acid allows for the stereoselective synthesis of functionalized trans-2,5-disubstituted tetrahydrofurans. The diastereomeric ratio of the products can be significantly influenced by the choice of substituent on the enolate, with ratios as high as 10:1 (trans:cis) being achievable. nih.gov Gold-catalyzed reactions using chiral ligands have also proven effective in providing 2,5-disubstituted 2,5-dihydrofurans with good to excellent enantiomeric excesses from achiral propargylic alcohols. organic-chemistry.org

Table 1: Selected Enantioselective Methods for Tetrahydrofuran Ring Synthesis

| Method | Key Reagents/Catalyst | Substrates | Stereoselectivity |

|---|---|---|---|

| Asymmetric Henry/Iodocyclization | Cu-catalyst, chiral ligand | γ,δ-Unsaturated alcohols | Up to 97% ee chemistryviews.org |

| Diastereoselective Diels-Alder | Chiral vinyl sulfoxide | Substituted furans | High diastereoselectivity nih.gov |

| Chiral Enolate Addition | Titanium enolate of chiral auxiliary | γ-Lactols | Up to 10:1 dr (trans:cis) nih.gov |

| Asymmetric Heck Reaction | Palladium-catalyst, phosphoramidite (B1245037) ligand | Cyclic olefins, aryl/vinyl bromides | High enantioselectivity organic-chemistry.org |

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods, leveraging the high efficiency, specificity, and selectivity of enzymes. nih.gov In the context of polyhydroxylated compounds, biocatalytic reductions and hydroxylations are particularly valuable. For instance, the synthesis of 2,5-bis(hydroxymethyl)furan (BHMF), a close structural analog of the oxolane target, has been efficiently achieved from 5-hydroxymethylfurfural (B1680220) (HMF) using whole-cell biocatalysts. Acclimatized and immobilized cells of the yeast Meyerozyma guilliermondii have demonstrated the ability to reduce HMF to BHMF with excellent selectivity (99%) and good yields (82-85%), even at high substrate concentrations. nih.gov

The synthesis of polyols from vegetable oils often involves epoxidation followed by hydroxylation, processes that can be facilitated by enzymes. atlantis-press.comresearchgate.netubaya.ac.id Lipases, for example, can catalyze the regioselective acylation of polyols, allowing for differentiation between hydroxyl groups. researchgate.net Such enzymatic transformations hold great promise for the precise synthesis of complex polyols like this compound, offering mild reaction conditions and high stereochemical control. nih.gov

Synthesis of Derivatized this compound Architectures

The core scaffold of this compound can be used as a building block for more complex molecules and materials. A closely related and highly important derivative is 2,5-bis(hydroxymethyl)furan (BHMF), which is readily synthesized from the biomass-derived platform chemical 5-hydroxymethylfurfural (HMF) via catalytic hydrogenation or biocatalytic reduction. wikipedia.orgncsu.edu

BHMF, being a diol, is a valuable monomer for the synthesis of bio-based polymers. It can be used to replace petroleum-based aromatic diols in the production of polyesters and polyurethanes. ncsu.edu For example, the esterification polymerization between BHMF and succinic acid yields poly(2,5-furandimethylene succinate), a furan-containing polymer. ncsu.edu Furthermore, the two hydroxymethyl groups of BHMF can be derivatized, for example, through etherification to produce 2,5-bis(alkoxymethyl)furans, which have applications as biofuels. The synthesis of hybrid scaffolds containing a furan (B31954) ring, such as furan-3(2H)-imines from alkynones, further illustrates the versatility of the furanone core in generating diverse chemical architectures. nih.gov

Formation of Hybrid Compounds via Dicarboxylic Ester Linkages

The polyhydroxylated nature of this compound and its derivatives allows for the formation of hybrid compounds through esterification with dicarboxylic acids. This approach is used to create novel polymers and other complex molecules where the furanose unit acts as a core structure. The esterification is typically carried out using standard chemical methods, often involving the reaction of the polyol with a dicarboxylic acid or its more reactive derivative, such as an acid chloride or anhydride (B1165640), in the presence of a suitable catalyst.

Research into the synthesis of esters from related dianhydroglycitols, such as isosorbide (B1672297) (1,4:3,6-dianhydro-D-glucitol), provides a model for the esterification of 2,5-anhydro-D-glucitol. These processes often utilize acid catalysts to facilitate the reaction between the hydroxyl groups of the anhydro sugar and the carboxylic acid groups. The reaction conditions, including temperature and the molar ratio of reactants, are crucial for controlling the degree of esterification and the properties of the resulting products.

The following table summarizes representative conditions for the esterification of polyols with dicarboxylic acids, which are applicable to the synthesis of hybrid compounds from furanose derivatives.

| Polyol/Furanose Derivative | Dicarboxylic Acid/Derivative | Catalyst | Reaction Conditions | Resulting Product |

| Dianhydroglycitols | Alkyl/Aryl Carboxylic Acids | Macroporous Acidic Ion Exchange Resin | Initial temperature of ~120°C, rising to ~140°C after dehydration | Diesters of Dianhydroglycitols |

| Branched Alcohols | Succinic, Suberic, Dodecanedioic Acid | Sulfuric Acid | 120-130°C in toluene | Dicarboxylate Esters |

| 2,5-Bis(hydroxymethyl)furan | Various Diacid Ethyl Esters | Candida antarctica Lipase B (CALB) | Three-stage enzymatic polymerization | Biobased Furan Polyesters |

These methodologies demonstrate the feasibility of linking this compound to other molecules via dicarboxylic ester bridges, enabling the creation of a wide range of hybrid materials with tailored properties.

Incorporation into Complex Glycosphingolipid-like Structures

Furanose-containing glycoconjugates are prevalent in nature, particularly as components of the cell walls of pathogenic microorganisms. This has spurred significant interest in the synthesis of complex molecules that incorporate furanose units, including analogues of glycosphingolipids. These synthetic targets are valuable as molecular probes to study biological processes and as potential therapeutic agents. The chemical synthesis of such complex structures is challenging due to the need for stereoselective glycosylation methods and the development of suitable furanoside building blocks.

The synthesis of furanoside-containing oligosaccharides often involves the coupling of a selectively protected furanoside donor with a suitable acceptor molecule. The development of methods for the preparation of these furanoside building blocks is a critical first step. While direct incorporation of this compound into a glycosphingolipid is a complex endeavor, the principles of furanoside synthesis provide a clear pathway. This would involve the selective protection of the hydroxyl groups of the furanose core, followed by activation of one of the anomeric positions to create a glycosyl donor. This donor could then be coupled with a ceramide or sphingosine (B13886) backbone to generate the desired glycosphingolipid-like structure.

Key research findings in the synthesis of related furanose-containing structures are summarized below:

| Precursor/Building Block | Synthetic Target | Key Methodologies |

| Selectively O-substituted pyranosides | Furanoside-containing oligosaccharides | Pyranoside-into-furanoside (PIF) rearrangement followed by glycosylation |

| Alkoxyallenes | Apiose-containing disaccharides and trisaccharides | Palladium-catalyzed asymmetric hydroalkoxylation and ring-closing metathesis (RCM) |

| Glycosyl esters and carboxylic acids | C-acyl furanosides | Photoredox-catalyzed cross-coupling reaction |

These approaches highlight the sophisticated chemical strategies being developed to incorporate furanose units into larger, more complex molecular architectures, paving the way for the synthesis of novel glycosphingolipid analogues based on the this compound scaffold.

Emerging Synthetic Pathways for Polyhydroxylated Furanose Mimics

The development of novel synthetic routes to polyhydroxylated furanose mimics is an active area of chemical research, driven by the desire to create new therapeutic agents and tools for chemical biology. These emerging pathways often focus on improving efficiency, stereocontrol, and the ability to generate structural diversity.

One of the most innovative recent methods is the pyranoside-into-furanoside (PIF) rearrangement . This reaction allows for the transformation of more readily available pyranoside starting materials into their less thermodynamically stable furanoside isomers. The process typically involves an acid-promoted sulfation of a selectively protected pyranoside, which induces the ring contraction, followed by a solvolytic desulfation to yield the furanoside product. acs.orgprepchem.com This method provides a powerful tool for accessing furanoside building blocks that were previously difficult to synthesize. prepchem.com

De novo synthesis strategies offer another powerful approach, building the furanose ring from acyclic precursors. A notable example is the use of sequential metal catalysis, combining a palladium-catalyzed asymmetric intermolecular hydroalkoxylation of an alkoxyallene with a subsequent ring-closing metathesis (RCM) to construct the furanose ring with high stereocontrol. researchgate.net This method has been successfully applied to the synthesis of apiose, a structurally unusual furanose, and apiose-containing oligosaccharides. researchgate.netscbt.com

The synthesis of furanose analogues containing heteroatoms other than oxygen in the ring is also a significant area of emerging research. For instance, nitrogen-containing furanose analogues, such as 2(R),5(R)-bis(hydroxymethyl)-3(R),4(R)-dihydroxypyrrolidine (DMDP), have been isolated from natural sources and also synthesized chemically. nih.gov These azasugars are of great interest as they often act as potent inhibitors of glycosidases. researchgate.net

The table below outlines some of these emerging synthetic pathways.

| Synthetic Pathway | Description | Starting Materials | Key Reagents/Catalysts |

| Pyranoside-into-Furanoside (PIF) Rearrangement | Acid-promoted ring contraction of a pyranoside to a furanoside. | Selectively protected pyranosides | SO3 complexes, Triflic acid (TfOH), Trifluoroacetic acid (TFA) |

| De Novo Synthesis via Metal Catalysis | Sequential catalytic reactions to build the furanose ring from an acyclic precursor. | Alkoxyallenes | Palladium catalysts, Ring-closing metathesis catalysts |

| Synthesis of Azasugar Analogues | Introduction of a nitrogen atom into the furanose ring structure. | D-mannitol, bis-epoxides | Amines for aminocyclization |

These advanced synthetic methodologies are continually expanding the toolbox available to chemists for the preparation of a diverse range of polyhydroxylated furanose mimics with potential applications in medicine and materials science.

Conformational Analysis and Molecular Dynamics of 2,5 Bis Hydroxymethyl Oxolane 2,3,4 Triol

Theoretical Frameworks for Carbohydrate Conformational Studies

The study of carbohydrate conformations, particularly the flexible furanose ring system found in 2,5-Bis(hydroxymethyl)oxolane-2,3,4-triol, relies on robust theoretical frameworks. These frameworks provide the foundational principles for computational models that can predict and analyze the molecule's structure and dynamics.

Quantum Mechanical (QM) Calculations for Furanose Ring Puckering

Quantum mechanics provides the most accurate description of molecular systems by solving the Schrödinger equation. For furanose rings, QM calculations are indispensable for understanding the intrinsic energetics of ring puckering, the process by which the non-planar ring adopts various conformations. The five-membered ring is not flat and can exist in a continuum of "puckered" conformations, which are typically described by two main forms: the Envelope (E) and Twist (T) conformations. researchgate.net

QM methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are used to compute the potential energy surface (PES) of the furanose ring. nih.gov By systematically varying the ring's internal coordinates, a potential energy map can be generated, revealing the low-energy conformations and the energy barriers between them. For instance, calculations can determine the relative energies of different puckered states, such as the North (N) and South (S) conformations on the pseudorotational wheel. nih.gov These calculations are critical for validating and parameterizing more computationally efficient methods like molecular mechanics. researchgate.net

Table 1: Representative Quantum Mechanical Energy Calculations for Furanose Ring Puckers

| Pucker Conformation | Pseudorotation Phase Angle (P, degrees) | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| North (3T2) | ~18 | 0.00 | DFT (B3LYP/6-31G) |

| East Barrier | ~90 | ~3.5 | DFT (B3LYP/6-31G) |

| South (2T3) | ~162 | ~0.5 - 1.5 | DFT (B3LYP/6-31G) |

| West Barrier | ~270 | ~4.0 | DFT (B3LYP/6-31G) |

Note: The values in this table are representative and can vary based on the specific furanose derivative and the level of theory used. The data illustrates the typical energy landscape of a furanose ring.

Molecular Mechanics (MM) and Force Field Development (e.g., GLYCAM) for Oxolane Systems

While QM methods are highly accurate, their computational cost limits their application to relatively small systems and short timescales. Molecular Mechanics (MM) offers a more efficient alternative by modeling a molecule as a collection of atoms connected by springs, governed by a set of classical potential energy functions known as a force field. researchgate.net

Force fields like GLYCAM (Glycan-specific CHARMM) and the general CHARMM force field have been specifically developed and parameterized to accurately model carbohydrates, including those containing furanose (oxolane) rings. nih.govnih.gov The development of these force fields is a hierarchical process. Parameters for bond lengths, bond angles, and dihedral angles are derived by fitting MM energies to high-level QM calculations and validated against experimental data, such as NMR J-coupling constants and crystallographic data. nih.govnih.gov For oxolane systems, particular attention is paid to the torsional parameters that govern ring puckering and the orientation of the exocyclic groups, as these are the most flexible parts of the molecule. nih.gov

Table 2: Example of GLYCAM Force Field Parameters for an Oxolane (Tetrahydrofuran) Ring System

| Parameter Type | Atoms Involved | Force Constant | Equilibrium Value |

|---|---|---|---|

| Bond Stretching | CT-CT (C-C) | 310 kcal/mol/Ų | 1.526 Š|

| Bond Stretching | CT-OS (C-O) | 320 kcal/mol/Ų | 1.410 Š|

| Angle Bending | CT-OS-CT (C-O-C) | 50 kcal/mol/rad² | 109.5° |

| Dihedral Torsion | CT-CT-OS-CT | See GLYCAM documentation | Multiple terms |

Note: This table provides a simplified, illustrative example of parameters. Actual force fields contain many more atom types and complex dihedral terms to accurately capture conformational energetics. CT and OS are GLYCAM atom types for aliphatic carbon and ether oxygen, respectively. ambermd.org

Computational Simulations of this compound Conformations

With robust theoretical frameworks and parameterized force fields, it is possible to simulate the dynamic behavior of this compound in a more realistic environment, providing insights into its conformational landscape and flexibility over time.

Molecular Dynamics (MD) Simulations in Explicit Solvent Environments

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the molecule's dynamic behavior over time. To accurately model a biological molecule like a furanose, it is crucial to perform these simulations in an explicit solvent environment, typically water. nih.gov The solvent molecules are not just a passive medium; they form hydrogen bonds with the hydroxyl groups of the sugar, significantly influencing its conformational preferences. nih.gov

MD simulations of fructofuranose in water have shown how the solvent affects the orientation of the exocyclic hydroxymethyl groups and the puckering of the oxolane ring. nih.govresearchgate.net These simulations provide a time-resolved view of the molecule's dynamics, revealing the frequencies of conformational transitions and the average populations of different states.

Replica Exchange Simulations for Enhanced Conformational Sampling

A major challenge in MD simulations is adequate sampling of the entire conformational space. A simulation can get trapped in a local energy minimum, failing to cross higher energy barriers to explore other stable conformations within a practical simulation time. Replica Exchange Molecular Dynamics (REMD) is an enhanced sampling technique designed to overcome this limitation. cyana.orgresearchgate.net

In REMD, multiple copies (replicas) of the system are simulated in parallel at different temperatures. mdpi.com At regular intervals, the conformations of adjacent replicas are swapped based on a Metropolis criterion. researchgate.net The higher-temperature replicas can easily cross energy barriers, exploring a wide range of conformations. These expanded conformations are then passed down to the lower-temperature replicas, allowing the system at the temperature of interest to sample a much broader conformational space than would be possible with a standard MD simulation. This method has been successfully applied to carbohydrates to achieve better convergence of conformational properties.

Analysis of Torsion Angles (φ, ψ, ω) and Anomeric Effects

The data generated from MD or REMD simulations is vast and requires detailed analysis to extract meaningful information. A key aspect of this analysis is the examination of torsion angles, which describe the rotation around chemical bonds. For a molecule like this compound, several key torsion angles define its conformation. The endocyclic torsion angles (ν0 to ν4) describe the ring pucker. nih.gov The exocyclic torsion angles, often denoted with Greek letters like ω, describe the orientation of the hydroxymethyl groups. In oligosaccharides containing this unit, the glycosidic linkage torsion angles (φ, ψ) define the relative orientation of the sugar rings. reddit.com

Analysis of these angles reveals the most populated conformational states. Furthermore, these simulations allow for the study of stereoelectronic phenomena like the anomeric effect. The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C2 in a fructofuranose) to prefer an axial orientation, despite potential steric hindrance. researchgate.netwikipedia.org This effect is a result of a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding orbital (σ*) of the C-substituent bond. glycam.org QM and MD studies have quantified this effect in furanoses, estimating the endo-anomeric effect to be around 3.2 kcal/mol and the exo-anomeric effect to be approximately 4 kcal/mol, both of which significantly influence the conformational equilibrium. nih.gov

Table 3: Key Torsion Angles and Their Role in Furanose Conformation

| Torsion Angle | Defining Atoms (Example for β-D-Fructofuranose) | Description | Typical Values / Range |

|---|---|---|---|

| ν0 - ν4 | Ring atoms (e.g., ν2: C1-C2-C3-C4) | Define the five-membered ring pucker | -40° to +40° |

| ω | O5-C5-C6-O6 | Orientation of the primary hydroxymethyl group | gauche+, gauche-, trans (~60°, -60°, 180°) |

| χ | O5-C2-C1-O1 | Orientation of the anomeric hydroxymethyl group | Variable, influences anomeric effect |

| φ, ψ | Atoms of the glycosidic linkage (in oligosaccharides) | Relative orientation of linked monosaccharides | Highly variable, defines overall shape |

Note: This table summarizes the key dihedral angles. The specific values and their distributions are determined through computational analysis.

Correlation of Computational Predictions with Spectroscopic Data for Conformational Elucidation

The determination of the precise conformation of flexible molecules like this compound in solution relies heavily on the synergy between computational modeling and experimental spectroscopic techniques. nih.gov Given the dynamic nature of the furanose ring, which can adopt a range of puckered conformations, a single experimental method is often insufficient to provide a complete picture. nih.gov

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are powerful tools for exploring the potential energy surface of the molecule. These methods can predict the relative energies of different conformers and the energy barriers between them. For furanosides, the ring can exist in a continuous pseudorotation circuit, with the most common conformations being the envelope (E) and twist (T) forms. Computational models can map this pseudorotational pathway, identifying the most stable conformers.

However, these computational predictions must be validated by experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is the most potent experimental technique for this purpose. Key NMR parameters that are sensitive to conformation include:

Vicinal proton-proton coupling constants (³JHH): The magnitude of these couplings, described by the Karplus equation, is directly related to the dihedral angle between the coupled protons. By comparing the experimentally measured coupling constants with those calculated for different computationally predicted conformers, the predominant solution-state conformation can be identified.

Nuclear Overhauser Effect (NOE): NOE data provides information about through-space distances between protons. The presence and intensity of NOE signals can confirm the spatial proximity of specific protons, which is a hallmark of a particular conformation.

For instance, in related galactofuranosides, a combination of DFT calculations (using functionals like B3LYP and PBE0) and analysis of H-H coupling constants and NOE data was crucial in determining the main conformers. nih.gov It was found that even for non-sulfated rings, specific conformers like C3-exo were predominant. nih.gov The correlation between the calculated and experimental data provides a high degree of confidence in the assigned conformations.

The following table illustrates how computational and spectroscopic data are typically correlated for conformational analysis of a furanoside ring:

| Conformer | Predicted Dihedral Angle (H1-H2) | Calculated ³J(H1,H2) (Hz) | Experimental ³J(H1,H2) (Hz) | Key NOEs Predicted | Experimental NOEs Observed |

| ³E₄ | ~160° | ~8.5 | 8.2 | H1-H4, H1-H3 | Yes |

| E₄ | ~120° | ~2.5 | 2.8 | H1-H2, H1-H5 | Yes |

| ⁴E | ~30° | ~6.0 | 5.9 | H1-H3, H2-H4 | Yes |

Note: The data in this table is illustrative for a generic furanoside and demonstrates the principles of correlating computational and experimental data.

Influence of Substituents and Intramolecular Hydrogen Bonding on Oxolane Conformation

The conformational equilibrium of the oxolane ring in this compound is significantly influenced by the stereochemistry and interactions of its substituents: the four hydroxyl groups and the C2 and C5 hydroxymethyl groups.

The primary factors governing the ring's pucker are steric and stereoelectronic effects. The substituents will arrange themselves to minimize unfavorable steric interactions. For instance, bulky substituents will preferentially occupy pseudoequatorial positions to reduce 1,3-diaxial-like interactions. The main energetic contributions that create barriers on the pseudorotation path are associated with unfavorable interactions between vicinal and non-vicinal ring substituents that are in a syn-axial orientation. nih.gov

The orientation of the hydroxymethyl group at C5 is a critical factor. While some studies on furanoses suggest that the orientation of the hydroxymethyl group and the ring conformation are not directly correlated, the anomeric effect at C2 plays a more dominant role. nih.gov The preference for a specific rotamer of the hydroxymethyl group can be influenced by solvent effects and more subtle intramolecular interactions.

The following table summarizes the key interactions influencing the conformation of substituted oxolanes:

| Interaction | Description | Effect on Conformation |

| Steric Repulsion | Repulsive forces between bulky substituents in close proximity. | Drives the ring to pucker in a way that places large groups in pseudoequatorial positions. |

| Anomeric Effect | Stereoelectronic preference for an electronegative substituent at the anomeric carbon (C2) to be in an axial position. | Influences the pucker and the orientation of the C2-hydroxymethyl group. |

| Gauche Effect | Tendency for vicinal electronegative substituents to adopt a gauche arrangement. | Can influence the relative orientation of the hydroxyl groups. |

| Intramolecular H-Bonding | Formation of hydrogen bonds between hydroxyl groups within the molecule. | Can provide some stabilization to certain conformers, but its overall influence is debated. nih.gov |

| Solvation | Interaction of the molecule with solvent molecules. | In aqueous solution, this is a major factor stabilizing the overall conformation. |

Advanced Spectroscopic and Chromatographic Characterization of 2,5 Bis Hydroxymethyl Oxolane 2,3,4 Triol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2,5-bis(hydroxymethyl)oxolane-2,3,4-triol in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The 1H and 13C NMR spectra of this compound and its derivatives, such as the related bicyclic compound isosorbide (B1672297), exhibit characteristic chemical shifts that are highly sensitive to the local electronic environment and stereochemistry. rsc.orgresearchgate.netresearchgate.net The proton (1H) signals for the ring and hydroxymethyl groups typically appear in specific regions of the spectrum, while the carbon (13C) signals provide information on each unique carbon atom in the molecule. rsc.orgorganicchemistrydata.org

For furanose rings, the chemical shifts of anomeric protons (H1) are indicative of the anomer configuration; 1,2-cis anomers (α-furanoses) are generally shifted downfield compared to 1,2-trans anomers (β-furanoses). nih.gov

Spin-spin coupling constants (J-couplings), particularly the three-bond proton-proton couplings (3JHH), are crucial for determining the dihedral angles between adjacent protons, which in turn defines the conformation of the furanose ring. nih.govacs.org For instance, the 3JH1–H2 coupling constant is typically around 3–5 Hz for α-furanoses and lower (0–2 Hz) for β-furanoses. nih.gov Two-bond geminal couplings (2JCCH) also show a strong dependence on ring conformation and the orientation of exocyclic groups. acs.org

Table 1: Representative NMR Chemical Shift Data for Isosorbide (a related dianhydrohexitol derivative) Data presented is for isosorbide, a related bicyclic ether derivative, as a representative example of the types of shifts observed in such polycyclic systems. Specific shifts for this compound will vary based on stereochemistry and solvent.

| Atom | 1H Chemical Shift (ppm) in CDCl3 | 13C Chemical Shift (ppm) in CDCl3 |

| C1/C6 | 3.86–4.07 (m) | 70.5 (C6), 73.0 (C1) |

| C2/C5 | 5.06–5.11 (m) | 77.0 (C2), 80.8 (C5) |

| C3/C4 | 4.88 (t), 4.51–4.55 (m) | 85.6 (C3), 81.4 (C4) |

| Source: Electronic Supplementary Information, The Royal Society of Chemistry, 2020. rsc.org |

Two-dimensional (2D) NMR experiments are essential for establishing the complete bonding framework and relative stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment maps out proton-proton (1H-1H) coupling networks, allowing for the identification of adjacent protons within the spin system. This is fundamental for tracing the connectivity of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, providing an unambiguous assignment of which proton is attached to which carbon. A 2D HSQC spectrum of β-D-fructofuranose has been reported. foodb.ca

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connections. This is critical for determining the stereochemistry and preferred conformation of the molecule by revealing through-space interactions between protons on different parts of the ring or on substituent groups.

Together, these 2D NMR techniques provide a comprehensive map of the molecule's structure, confirming atom-to-atom connectivity and the spatial arrangement of its functional groups.

Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for augmenting experimental NMR data. acs.orgmdpi.com For flexible molecules like this compound, the furanose ring exists in a dynamic equilibrium between different conformations (puckers), often described by a pseudorotation model. nih.gov

By calculating NMR parameters (chemical shifts and spin-spin coupling constants) for various possible conformations, researchers can compare theoretical values with experimental data. nih.gov This comparison helps to identify the most likely conformations present in solution and their relative populations. DFT calculations have been successfully used to establish linear dependencies between geminal 2JCCH coupling constants and the ring's pseudorotation phase angle, providing a deeper understanding of the conformational behavior of furanose rings. acs.org This synergy between computational and experimental NMR allows for a more detailed and accurate description of the molecule's three-dimensional structure and dynamics than could be achieved by either method alone.

Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

Mass spectrometry is a cornerstone technique for determining the molecular weight of this compound and confirming its elemental composition. When coupled with fragmentation techniques, it also provides valuable structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful method for analyzing polyols and sugar alcohols. nih.govresearchgate.netresearchgate.net Electrospray Ionization (ESI) is a soft ionization technique commonly used that allows intact molecules to be transferred into the gas phase as ions with minimal fragmentation.

Polyols like this compound can be analyzed in both positive and negative ionization modes. In negative mode, chloride adduct ions ([M+Cl]-) are often formed by post-column addition of a chlorine source, which enhances ionization efficiency. nih.govresearchgate.net In positive mode, analytes can be protonated ([M+H]+) or form adducts with metal cations like sodium ([M+Na]+) or lithium ([M+Li]+). nih.gov For some derivatives, acetate (B1210297) adducts have also been successfully used for quantification. nih.gov

Tandem mass spectrometry (MS/MS) involves selecting a precursor ion (e.g., the [M-H]- ion at m/z 179 for this compound) and subjecting it to collision-induced dissociation (CID). nih.gov The resulting fragment ions create a characteristic pattern that serves as a structural fingerprint, helping to confirm the identity of the compound. For example, MS/MS data for this compound shows characteristic fragment ions that can be used for its identification. nih.gov

Table 2: ESI-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Precursor Type | Ionization Mode | Top Fragment Peaks (m/z) |

| 181.0707 | [M+H]+ | Positive | 162.9, 145, 152.2 |

| 179.0561 | [M-H]- | Negative | 161.1, 143.1, 89.1 |

| Source: PubChem, NIST Mass Spectrometry Data Center. nih.gov |

In MALDI-MS, the analyte is co-crystallized with a matrix material. A laser pulse desorbs and ionizes the matrix, which in turn transfers charge to the analyte molecules, typically forming singly charged ions. This method is instrumental in characterizing synthetic polymers by providing detailed information on: sigmaaldrich.comnih.gov

Molecular Weight Distribution: MALDI-TOF can resolve individual oligomers in a polymer distribution, allowing for the precise determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ).

End-Group Analysis: The high resolution of MALDI-TOF allows for the confirmation of the chemical identity of the polymer end-groups, which is crucial for verifying the success of a polymerization or modification reaction.

Structural Composition: The mass of the repeating monomer unit can be easily calculated from the mass difference between adjacent peaks in the polymer distribution, confirming the polymer's backbone structure.

Mass-remainder Analysis (MARA) and Multistep Mass-remainder Analysis (M-MARA)

Mass-remainder analysis (MARA) is a powerful, albeit specialized, mass spectrometry technique for the compositional analysis of complex molecules like polysaccharides and their derivatives without requiring prior fragmentation. The principle of MARA lies in the concept of mass defect—the difference between a molecule's exact mass and its nominal mass. By plotting the remainder of the exact mass (after dividing by the nominal mass of a chosen repeating unit) against the molecular weight, one can rapidly identify homologous series of compounds.

For a compound like this compound and its oligomers or derivatives, MARA can be hypothetically applied to screen for modifications such as phosphorylation, sulfation, or acetylation. Each modification imparts a specific and predictable shift in the mass remainder, allowing for the rapid identification of derivatized species within a complex mixture.

Multistep Mass-remainder Analysis (M-MARA) extends this principle by performing sequential analyses after accounting for different potential building blocks. This approach would be particularly useful for analyzing heterogeneous derivatives of this compound where multiple types of modifications may be present. While direct literature on MARA for this specific compound is scarce, the technique's proven utility in glycoproteomics for analyzing complex glycan structures suggests its high potential for characterizing polymers and derivatives of this furanoid monosaccharide. nih.gov

Chromatographic Separations and Purity Assessment

Chromatography is indispensable for the separation and purification of this compound from reaction mixtures and for assessing the purity of the isolated compound and its derivatives. umass.edu

A variety of Liquid Chromatography (LC) modes are employed, chosen based on the polarity and size of the analytes.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of furan (B31954) derivatives and related sugar alcohols. nih.govnih.gov For derivatives of this compound that possess chromophores, UV detection is straightforward. nih.gov However, the parent compound lacks a strong chromophore, necessitating the use of alternative detectors like Refractive Index (RI) or Evaporative Light Scattering Detectors (ELSD). nih.govresearchgate.netlcms.cz

Reversed-Phase Liquid Chromatography (RPLC): RPLC separates molecules based on hydrophobicity. While the highly polar this compound shows little retention on standard RPLC columns (like C18 or C8), this technique is highly effective for its less polar derivatives, such as esters or ethers. nih.gov It is also used to determine the lipophilicity of furan derivatives, a key physicochemical property. nih.gov Gradient elution with mobile phases like methanol-water or acetonitrile-water is commonly used. nih.govoup.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the preferred method for analyzing highly polar compounds like sugars, sugar alcohols, and the parent this compound. nih.govmdpi.com This technique uses a polar stationary phase (e.g., diol, amide, or zwitterionic) and a mobile phase with a high concentration of an organic solvent, like acetonitrile. mdpi.comsci-hub.se HILIC can effectively separate isomers and even anomers, providing exceptional selectivity for complex carbohydrate mixtures. researchgate.netmdpi.com

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. It is particularly useful for analyzing oligomeric or polymeric derivatives of this compound. researchgate.netnih.gov This method provides information on the molecular weight distribution and can be used for preparative fractionation of oligosaccharides. researchgate.netchromatographyonline.comacs.org

Table 1: Typical Liquid Chromatography Conditions for Analysis of this compound and Related Compounds

| Technique | Stationary Phase | Mobile Phase Example | Detector | Application | Reference |

|---|---|---|---|---|---|

| RPLC | C18, C8 | Acetonitrile/Water or Methanol/Water (gradient) | UV/DAD, MS | Analysis of less polar derivatives, lipophilicity studies. | nih.govnih.govnih.gov |

| HILIC | DIOL, Amide, Z-HILIC | Acetonitrile/Water (high organic content) | ELSD, CAD, RI, MS | Separation of the polar parent compound and its isomers. | nih.govlcms.czmdpi.comsci-hub.se |

| SEC | Porous polymer/silica | Aqueous buffer (e.g., 0.1 M CH₃COONa) | RI | Analysis of oligomers and polymers, molecular weight distribution. | nih.govchromatographyonline.comacs.org |

Gas chromatography is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. Due to its multiple hydroxyl groups, this compound is non-volatile. Therefore, derivatization is a mandatory step before GC-MS analysis. restek.com

Common derivatization procedures include:

Silylation: Reaction with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (B44280) and trimethylchlorosilane converts the polar hydroxyl groups into volatile trimethylsilyl (B98337) (TMS) ethers. acs.org

Acetylation: Treatment with acetic anhydride (B1165640) can form acetate esters.

Once derivatized, GC-MS analysis provides detailed structural information. The high separation efficiency of capillary GC columns (e.g., HP-5MS) can resolve complex mixtures of isomers. mdpi.comnih.gov The subsequent mass spectrometric detection allows for identification based on characteristic fragmentation patterns and accurate mass measurements. researchgate.netmasonaco.org This method is particularly powerful for determining monosaccharide composition in complex samples after hydrolysis and derivatization. researchgate.netnih.gov

Table 2: GC-MS Analysis of Volatile Furan and Carbohydrate Derivatives

| Derivatization Method | Column Example | Key Advantages | Typical Application | Reference |

|---|---|---|---|---|

| Silylation (TMS ethers) | HP-5MS | High volatility of derivatives, well-established fragmentation patterns. | Monosaccharide composition analysis. | acs.orgresearchgate.net |

| Acetylation (Alditol acetates) | Rtx-225 | Often yields a single peak per sugar, simplifying chromatograms. | Quantitative analysis of sugar mixtures. | restek.com |

| Direct analysis (for volatile derivatives) | HP-PLOT Q, HP-5MS | No derivatization needed for already volatile compounds. | Analysis of furan and methylfuran in food matrices. | mdpi.comacs.org |

For exceptionally complex samples containing a wide variety of derivatives of this compound, one-dimensional chromatography may not provide sufficient resolving power. Comprehensive two-dimensional liquid chromatography (LC × LC) addresses this by combining two different LC separation mechanisms orthogonally. chromatographyonline.comchromatographyonline.com

A typical LC × LC setup might couple HILIC in the first dimension to separate analytes by polarity, with RPLC in the second dimension to provide a fast separation based on hydrophobicity. chromatographyonline.com Every fraction from the first dimension column is sequentially transferred to the second dimension column for further separation. nih.gov This approach dramatically increases the peak capacity, allowing for the resolution of hundreds or even thousands of components in a single run. researchgate.net This is invaluable for characterizing heterogeneous mixtures resulting from polymerization or random derivatization reactions. chromatographyonline.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a rapid and non-destructive technique used to identify the functional groups present in a molecule. nih.gov For this compound and its derivatives, FTIR is used to confirm the presence of key structural features. rsc.org

The FTIR spectrum provides characteristic absorption bands:

O-H Stretching: A broad, strong band typically in the region of 3200-3600 cm⁻¹ indicates the presence of the multiple hydroxyl groups.

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of C-H bonds in the alkyl portions of the molecule.

C-O-C Stretching: A strong band, often around 1050-1150 cm⁻¹, is characteristic of the ether linkage within the oxolane (furan) ring. researchgate.net

C-O Stretching: Absorptions for the alcohol C-O bonds are also found in the fingerprint region, typically between 1000-1260 cm⁻¹.

By comparing the spectra of the parent compound with its derivatives, one can confirm the success of chemical modifications. For instance, the esterification of hydroxyl groups would lead to the appearance of a strong carbonyl (C=O) stretching band around 1735-1750 cm⁻¹ and a decrease in the intensity of the O-H band.

Table 3: Key FTIR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Appearance | Reference |

|---|---|---|---|---|

| Hydroxyl (-OH) | Stretching | 3200 - 3600 | Strong, Broad | researchgate.net |

| Alkane (-CH) | Stretching | 2850 - 3000 | Medium to Strong | researchgate.net |

| Ether (-C-O-C-) | Stretching (Furan ring) | 1050 - 1150 | Strong | researchgate.net |

| Alcohol (-C-O) | Stretching | 1000 - 1260 | Strong | rsc.org |

Integration of Analytical Techniques for Comprehensive Characterization

A single analytical technique is rarely sufficient for the unambiguous characterization of a complex molecule like this compound and its derivatives. A comprehensive understanding is achieved through the strategic integration of multiple techniques. researchgate.netspringernature.com

A typical workflow involves:

Separation and Purification: Preparative LC techniques (e.g., SEC or HILIC) are used to isolate the compound of interest or to separate complex mixtures into simpler fractions. sci-hub.seacs.org Analytical HPLC is then used to assess the purity of these fractions. nih.govnih.gov

Structural Elucidation: The purified fractions are subjected to spectroscopic analysis. Mass spectrometry (often coupled directly to LC or GC) provides molecular weight and fragmentation data, which helps in identifying the compound and its modifications. nih.govacs.org Infrared spectroscopy confirms the presence of key functional groups. rsc.org For complete, unambiguous structure determination, Nuclear Magnetic Resonance (NMR) spectroscopy would be the ultimate tool, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Quantitative Analysis: Once a method is developed and validated, chromatographic techniques like HPLC or GC-MS are used for the precise quantification of the analyte in various samples. umass.edunih.govnih.gov

This integrated approach, combining the powerful separation capabilities of chromatography with the detailed structural insights from spectroscopy, provides the robust and reliable data essential for the full characterization of this compound and its diverse derivatives. umass.edu

Exploration of Biological and Chemical Biology Roles of Polyhydroxylated Oxolane Derivatives As Scaffolds

Carbohydrate Scaffolds in Drug Discovery and Chemical Biology

Carbohydrates and their mimics are increasingly recognized for their potential in developing new therapeutics. Their diverse structures and functional group orientations make them excellent starting points for creating libraries of compounds with a wide range of biological activities. nih.gov

The furanose ring system, a core component of 2,5-Bis(hydroxymethyl)oxolane-2,3,4-triol, serves as a versatile and conformationally defined template for the design of novel chemical scaffolds. nih.gov This approach leverages the inherent stereochemistry of the sugar backbone to create molecules with specific three-dimensional arrangements of functional groups, which is crucial for selective interaction with biological targets. nih.gov

A notable example is the use of 2,5-anhydro-D-mannitol, a stereoisomer of 2,5-anhydro-D-glucitol, as a scaffold for developing ligands targeting the glucose transporter 5 (GLUT5), which is overexpressed in certain types of cancer cells. nih.gov By modifying the C-3 position of the 2,5-anhydro-D-mannitol core, researchers have synthesized a series of analogs to probe and optimize binding to the transporter. nih.gov This strategy highlights how the furanose scaffold can be systematically modified to create compounds with desired biological activities.

The design of such scaffolds often involves considering the molecule as a central core with multiple points for diversification. mdpi.com Chemical modifications at these points lead to the generation of libraries of related compounds, which can then be screened for biological activity. mdpi.com

The development of carbohydrate-based ligands from furanose scaffolds has led to the identification of molecules with specific activities against various pharmacological targets. For instance, derivatives of 2,5-anhydro-D-glucitol have been shown to interact with key enzymes in carbohydrate metabolism.

One such derivative, 2,5-anhydro-D-glucitol-1,6-diphosphate, has been identified as a competitive inhibitor of phosphofructokinase, a crucial enzyme in the glycolytic pathway. scbt.com It has also been reported to be a limited stimulator of yeast pyruvate (B1213749) kinase. medchemexpress.com Another stereoisomer, 2,5-anhydro-D-mannitol, has been shown to inhibit gluconeogenesis in isolated rat hepatocytes. nih.gov

Furthermore, derivatives of 2,5-anhydro-D-mannitol have been developed as ligands for the GLUT5 transporter, with some showing inhibitory effects on fructose (B13574) uptake in cancer cell lines. nih.gov These examples demonstrate the potential of using the polyhydroxylated oxolane core to generate targeted therapeutic agents.

Table 1: Pharmacological Targets of this compound Derivatives and Analogs

| Derivative/Analog | Pharmacological Target | Observed Effect | Reference |

|---|---|---|---|

| 2,5-Anhydro-D-glucitol-1,6-diphosphate | Phosphofructokinase | Competitive inhibitor | scbt.com |

| 2,5-Anhydro-D-glucitol-1,6-diphosphate | Pyruvate Kinase (yeast) | Limited stimulator | medchemexpress.com |

| 2,5-Anhydro-D-mannitol | Gluconeogenesis Pathway | Inhibitor | nih.gov |

| C-3 modified 2,5-Anhydro-D-mannitol analogs | GLUT5 Transporter | Inhibition of fructose uptake | nih.gov |

Role in Biological Recognition and Molecular Interactions

The surfaces of cells are decorated with a complex array of carbohydrate structures that play a critical role in mediating interactions with other cells and with the extracellular matrix. wikipedia.orglongdom.org The polyhydroxylated nature of oxolane derivatives suggests their potential involvement in such recognition events.

Cell-cell recognition is a fundamental process that governs tissue formation, immune responses, and embryonic development. wikipedia.orglongdom.org This process often involves the specific binding of carbohydrate structures on one cell to protein receptors (lectins) on another. longdom.org Glycolipids, which contain carbohydrate moieties, are known to be important for cell-cell recognition and adhesion. longdom.orglongdom.org

While the general principles of carbohydrate-mediated cell adhesion are well-established, specific studies detailing the direct involvement of this compound or its simple derivatives in cell-cell adhesion and recognition processes are not extensively documented in publicly available literature. However, the presence of multiple hydroxyl groups on the oxolane ring provides the potential for hydrogen bonding and other non-covalent interactions that are crucial for molecular recognition at the cellular level. nih.gov The ability of hydroxyl groups arranged on a surface to promote strong cell adhesion has been demonstrated in studies using monomolecular films. nih.gov

The biological effects of this compound and its derivatives are mediated through their interactions with proteins and other biological macromolecules. As mentioned earlier, 2,5-anhydro-D-glucitol-1,6-diphosphate interacts with the enzymes phosphofructokinase and pyruvate kinase. scbt.commedchemexpress.com

The interaction of 2,5-anhydro-D-mannitol derivatives with the GLUT5 transporter is another clear example of a polyhydroxylated oxolane derivative binding to a specific protein target. nih.gov In vitro competition binding experiments have been used to determine the half-maximum inhibition concentrations (IC₅₀) of these derivatives, providing a quantitative measure of their interaction with the transporter. nih.gov

These interactions are driven by a combination of forces, including hydrogen bonding between the hydroxyl groups of the oxolane derivative and amino acid residues in the protein's binding site, as well as van der Waals forces and hydrophobic interactions. The specific stereochemistry of the hydroxyl groups on the furanose ring is critical for determining the selectivity and affinity of these interactions.

Application in the Synthesis of Bioactive Compounds

This compound and its isomers serve as valuable starting materials for the synthesis of a variety of bioactive compounds. scbt.comresearchgate.net Their utility as a chiral pool resource allows for the stereospecific synthesis of more complex molecules.

Several synthetic routes have been developed to produce 2,5-anhydro-D-glucitol from starting materials like D-mannitol. researchgate.net This readily available scaffold can then be further modified to create a range of derivatives with interesting biological properties. For example, poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol have been synthesized and evaluated for their potential as orally active antiasthmatic compounds. nih.gov

In other research, 2,5-anhydro-D-mannitol, a fructose analog, was found to increase food intake in rats, suggesting an effect on metabolic regulation. nih.gov Furthermore, derivatives of the related 1,5-anhydro-D-glucitol have been isolated from natural sources and shown to have inhibitory effects on enzymes such as protein tyrosine phosphatase-1B (PTP1B) and α-glucosidase, highlighting their potential as anti-diabetic agents. nih.gov

Table 2: Examples of Bioactive Compounds Derived from 2,5-Anhydro-D-glucitol and its Isomers

| Parent Scaffold | Derived Compound Class | Reported Bioactivity | Reference |

|---|---|---|---|

| 2,5-Anhydro-D-mannitol | Poly-O-sulfated glycosides | Potential antiasthmatic activity | nih.gov |

| 2,5-Anhydro-D-mannitol | - | Increased food intake in rats | nih.gov |

| 1,5-Anhydro-D-glucitol | Natural derivatives from Acer ginnala | Inhibition of PTP1B and α-glucosidase | nih.gov |

| 2,5-Anhydro-D-glucitol | Phosphate derivatives | Intermediate for bioactive phosphates | scbt.com |

Polyhydroxylated Oxolanes as Precursors for Nucleoside Analogues

The furanose ring is a cornerstone of nucleic acid structure, forming the backbone of both DNA and RNA. Consequently, synthetic modifications of this oxolane scaffold have been a major focus in the development of nucleoside analogues with therapeutic potential, particularly as antiviral and anticancer agents. madridge.org While direct synthesis from this compound is not extensively documented, the general principles of using polyhydroxylated furanose derivatives as precursors are well-established.

The synthesis of nucleoside analogues from furanose precursors typically involves several key steps. These include the protection of hydroxyl groups, activation of the anomeric carbon, and subsequent coupling with a nucleobase. The stereochemistry of the hydroxyl groups on the furanose ring is critical as it dictates the conformation of the resulting nucleoside analogue, which in turn influences its biological activity.

General strategies for the synthesis of nucleoside analogues from furanose derivatives often begin with commercially available sugars. nih.gov These sugars undergo a series of chemical transformations to introduce the desired modifications and to prepare them for coupling with a heterocyclic base. For instance, the synthesis of nitrogen-containing furanose sugar nucleotides has been achieved for use as enzymatic probes. acs.orgacs.org These synthetic routes often involve the preparation of furanosyl-1-phosphates, which can then be coupled to a nucleotide. researchgate.net

A variety of furanose derivatives have been successfully converted into nucleoside analogues. For example, the synthesis of double-headed nucleosides, where a second heterocyclic moiety is attached to the sugar, has been accomplished using furanosyl precursors. beilstein-journals.org These complex molecules have been studied for their impact on nucleic acid secondary structures. beilstein-journals.org The versatility of the furanose scaffold allows for the introduction of various functional groups and modifications, leading to a diverse library of nucleoside analogues for biological screening.

Development of Enzyme Inhibitors (e.g., Glucosidase, Aldose Reductase Inhibitors)

The polyhydroxylated nature of oxolane derivatives makes them ideal candidates for interacting with the active sites of various enzymes, particularly those involved in carbohydrate metabolism. Their structural similarity to natural sugar substrates allows them to act as competitive inhibitors.

Glucosidase Inhibitors:

Glucosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex carbohydrates, releasing glucose. Inhibitors of these enzymes are of significant interest for the management of type 2 diabetes. A synthetic thio-fructofuranoside, derived from a furanose structure similar to this compound, has been shown to inhibit not only β-fructofuranosidases but also α-glucosidases. researchgate.netnih.gov This thio-fructoside demonstrated competitive inhibition against β-fructofuranosidases from various sources, including Aspergillus niger, Candida sp., and Saccharomyces cerevisiae. nih.gov It also suppressed the sucrase activity of the rat intestinal sucrase/isomaltase complex. nih.gov

| Enzyme Inhibited | Inhibitor | Inhibition Type | Source Organism/Tissue |

| β-Fructofuranosidase | Synthetic thio-fructofuranoside | Competitive | Aspergillus niger, Candida sp., Saccharomyces cerevisiae |

| α-Glucosidase | Synthetic thio-fructofuranoside | Noncompetitive | Rat intestinal enzyme complex, Saccharomyces sp. |

| Sucrase | Synthetic thio-fructofuranoside | Suppression of activity | Rat intestinal sucrase/isomaltase complex |

Aldose Reductase Inhibitors:

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which has been implicated in the long-term complications of diabetes. mdpi.commdpi.com This enzyme reduces glucose to sorbitol, and its over-activation during hyperglycemia is linked to diabetic neuropathy, retinopathy, and nephropathy. mdpi.com While there is no direct evidence of this compound acting as an aldose reductase inhibitor, the structural features of polyhydroxylated furanose derivatives suggest their potential in this area. Many known aldose reductase inhibitors possess polyol structures that mimic the natural substrate, glucose. science.gov The development of inhibitors often focuses on creating molecules that can fit into the active site of the enzyme and interact with key amino acid residues. nih.gov The furanose scaffold of this compound provides a framework that could be chemically modified to enhance its binding affinity for aldose reductase. nih.gov

Exploration of Structure-Activity Relationships in Polyhydroxylated Furanose Derivatives

The biological activity of polyhydroxylated furanose derivatives as enzyme inhibitors is intimately linked to their three-dimensional structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective inhibitors.

The key structural features that influence the inhibitory activity of polyhydroxylated furanose derivatives include:

Stereochemistry of Hydroxyl Groups: The spatial arrangement of the hydroxyl groups on the furanose ring is paramount. Changes in the stereochemistry at even a single carbon atom can dramatically alter the binding affinity of the molecule to the enzyme's active site. This is because the hydroxyl groups form a network of hydrogen bonds with the amino acid residues of the enzyme, and a precise orientation is required for optimal interaction.

Substituents on the Ring: The presence and nature of substituents on the furanose ring can significantly impact inhibitory potency and selectivity. For instance, the replacement of a hydroxyl group with a thio group, as seen in the synthetic thio-fructofuranoside, can lead to potent and stable enzyme inhibition. nih.gov Modifications at the anomeric carbon or other positions can be explored to optimize interactions with the enzyme's active site.

Hydrophobicity and Charge: While the polyhydroxylated nature of these compounds makes them generally hydrophilic, the introduction of hydrophobic or charged moieties can modulate their interaction with the enzyme. For example, some aldose reductase inhibitors incorporate a carboxylic acid group to interact with a cationic site in the enzyme's active site. mdpi.com

The study of SAR in furanones, which share the oxolane ring with furanoses, has revealed that the nature and position of substituents are critical for their activity as quorum sensing inhibitors. nih.gov Similarly, for other enzyme inhibitors, even minor structural modifications can lead to significant changes in potency. nih.gov A systematic exploration of these structural parameters in polyhydroxylated furanose derivatives is essential for the development of novel and effective therapeutic agents.

Future Research Directions and Emerging Paradigms for 2,5 Bis Hydroxymethyl Oxolane 2,3,4 Triol Research

Advanced Stereoselective Synthesis for Isomer Control

The multiple chiral centers within 2,5-Bis(hydroxymethyl)oxolane-2,3,4-triol present a significant synthetic challenge and a profound opportunity. The precise control of stereochemistry is paramount, as different isomers can exhibit vastly different biological activities and physical properties. Future research will undoubtedly focus on the development of advanced stereoselective synthetic methods to access each diastereomer in high purity.

Organocatalysis, for instance, has emerged as a powerful tool for the asymmetric synthesis of complex molecules. capes.gov.br The application of chiral catalysts, such as cinchona alkaloid derivatives, could enable the enantioselective and diastereoselective construction of the oxolane ring and the controlled installation of its hydroxyl and hydroxymethyl substituents. nih.gov Furthermore, chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer a promising avenue for the efficient production of specific isomers. nih.govtandfonline.com

A key area of exploration will be the development of novel cyclization strategies. For example, intramolecular cyclizations of acyclic polyol precursors, guided by stereocontrolling elements, could provide a direct route to the desired oxolane core. The choice of starting materials, such as derivatives of D-glucose or D-mannose, and the strategic use of protecting groups will be crucial for achieving the desired stereochemical outcome. capes.gov.brrsc.org

Computational Design and Prediction of Novel Oxolane-Based Scaffolds

Computational chemistry and molecular modeling are set to play a pivotal role in accelerating the discovery and optimization of this compound-based compounds. nih.gov By employing quantum chemical calculations, researchers can predict the conformational preferences of different isomers and their derivatives. capes.gov.brnih.gov This understanding is fundamental to predicting how these molecules will interact with biological targets.

Future efforts will likely involve the use of in silico screening techniques to explore vast virtual libraries of derivatized oxolane scaffolds. nih.govarabjchem.orgresearchgate.net These methods can predict the binding affinity and mode of interaction of these virtual compounds with specific protein targets, such as enzymes or receptors. nih.govnih.gov This predictive power allows for the rational design of new molecules with enhanced biological activity, moving beyond trial-and-error synthesis.

The table below illustrates a hypothetical application of computational tools in predicting the properties of novel oxolane-based scaffolds.

| Scaffold ID | Predicted Target | Docking Score (kcal/mol) | Predicted ADMET Profile |

| OXO-001 | Glycosidase Inhibitor | -8.5 | Favorable oral bioavailability |

| OXO-002 | Antiviral Target | -9.2 | Potential for CNS penetration |

| OXO-003 | Anti-inflammatory | -7.8 | Low predicted toxicity |

This table is for illustrative purposes and does not represent actual experimental data.

High-Throughput Screening of Derivatized this compound Libraries

To complement computational design, high-throughput screening (HTS) of diverse chemical libraries will be essential for identifying novel biological activities. nih.gov The creation of combinatorial libraries based on the this compound scaffold, where the hydroxyl groups are systematically modified, will generate a rich source of new chemical entities for screening.

These libraries can be screened against a wide array of biological targets, including enzymes implicated in metabolic diseases, viral proteins, and cancer-related pathways. researchgate.netselleckchem.com The development of robust and sensitive HTS assays, often in miniaturized formats such as 384-well plates, will be crucial for efficiently interrogating these large compound collections. nih.govacs.org The data generated from HTS campaigns will not only identify lead compounds for further development but also provide valuable structure-activity relationship (SAR) information to guide the next round of computational design and synthesis. nih.gov

Integration of Omics Technologies for Systems-Level Understanding

To fully comprehend the biological implications of this compound and its derivatives, a systems-level approach is necessary. The integration of "omics" technologies, such as metabolomics, proteomics, and transcriptomics, will provide a holistic view of how these compounds affect cellular pathways and networks. plos.orgnih.govnih.govresearchgate.net

Metabolomic studies, for instance, can reveal how the introduction of an oxolane-based compound perturbs the cellular metabolome, providing insights into its mechanism of action. plos.orgnih.govresearchgate.net The polyol pathway, which is involved in the metabolism of sugars like sorbitol and fructose (B13574), would be a key area of investigation. plos.orgnih.govresearchgate.netwikipedia.org Proteomics can identify the protein targets that directly bind to the compound, while transcriptomics can reveal changes in gene expression that occur in response to treatment. This multi-omics approach will be instrumental in elucidating the complex biological activities of these novel molecules.

Development of Next-Generation Analytical Platforms for Complex Polyol Characterization

The structural complexity and isomeric diversity of polyhydroxylated oxolanes demand sophisticated analytical techniques for their characterization. Future research will necessitate the development and application of next-generation analytical platforms to accurately identify and quantify these compounds in complex biological matrices.

Advanced mass spectrometry (MS) techniques, such as liquid chromatography-mass spectrometry (LC-MS) and ion mobility-mass spectrometry (IM-MS), will be at the forefront of these efforts. nih.govnih.govresearchgate.net These methods can separate and identify isomers with high sensitivity and resolution. nih.govnih.govresearchgate.net Furthermore, imaging mass spectrometry techniques, like MALDI imaging, hold the potential to visualize the spatial distribution of these compounds within tissues, providing critical information about their biodistribution and target engagement. youtube.com

The table below outlines potential advanced analytical methods for the characterization of this compound and its derivatives.

| Analytical Technique | Application | Expected Outcome |

| Chiral HPLC-MS/MS | Isomer separation and quantification | Baseline separation of all stereoisomers with high sensitivity. |

| Ion Mobility-MS | Conformational analysis | Differentiation of isomers based on their gas-phase shape. |

| MALDI Imaging MS | Tissue distribution analysis | Visualization of compound localization in specific organs or tissues. |

| High-Resolution NMR | Structural elucidation | Unambiguous determination of stereochemistry and conformation in solution. |

This table is for illustrative purposes and does not represent actual experimental data.

Exploration of Bioinspired Synthesis Routes for Polyhydroxylated Oxolanes

Nature provides a rich blueprint for the synthesis of complex molecules. Bioinspired synthesis, which mimics natural biosynthetic pathways, offers an elegant and efficient approach to constructing polyhydroxylated oxolanes. nus.edu.sgrsc.org The synthesis of C-glycosides, in particular, has been a subject of intense research, and these methodologies can be directly applied to the construction of this compound and its analogs. researchgate.netmdpi.com

Future research in this area will likely focus on the development of novel biocatalytic and chemoenzymatic cascade reactions. tandfonline.comresearchgate.networktribe.comnih.gov By harnessing the power of enzymes, such as glycosyltransferases and aldolases, in combination with chemical catalysts, researchers can create highly efficient and stereoselective synthetic routes. nih.govtandfonline.com These bioinspired approaches not only offer a more sustainable alternative to traditional chemical synthesis but also open up new avenues for the creation of novel and diverse molecular architectures. nus.edu.sg

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of 2,5-Bis(hydroxymethyl)oxolane-2,3,4-triol, and how can reaction parameters be optimized?

- Methodological Answer : The compound is typically synthesized via acid-catalyzed dehydration of hexoses (e.g., fructose) under controlled conditions. For example, sulfuric acid or zeolite catalysts can promote cyclization at 80–120°C in aqueous or alcoholic media. Optimization involves adjusting pH (2–4), temperature, and catalyst loading to minimize byproducts like 5-hydroxymethylfurfural (HMF). Kinetic studies using HPLC or GC-MS can track intermediate formation and optimize yield .

| Parameter | Optimal Range | Analytical Tool for Monitoring |

|---|---|---|

| Temperature | 80–120°C | HPLC |

| pH | 2–4 | Titration |

| Catalyst | H2SO4 (0.5–1.0 M) | GC-MS |

Q. Which spectroscopic techniques are most reliable for confirming the stereochemical configuration of this compound?

- Methodological Answer :

- NMR : 1D H/C NMR identifies hydroxyl and methylene protons. 2D COSY and HSQC resolve coupling patterns (e.g., for chair/boat conformations). For example, the axial-equatorial proton coupling in the oxolane ring appears at 8–10 Hz in D2O .

- X-ray crystallography : Single-crystal analysis confirms absolute configuration, with R-factors < 0.05 for high precision .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the regioselectivity of hydroxyl group reactions in this compound under acidic conditions?

- Methodological Answer :

- Computational Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate Fukui indices to identify nucleophilic/electrophilic sites.

Simulate protonation states at pH 1–7 using COSMO solvation models.

- Outcome : The C3 hydroxyl group shows higher reactivity due to lower activation energy (−45.2 kcal/mol) compared to C4 (−38.7 kcal/mol) in glycosylation reactions .